Scoparianoside A
説明
Scoparianoside A is a triterpenoid saponin isolated primarily from plants such as Kochia scoparia and Gymnema sylvestre . Structurally, it features an oleanolic acid aglycone core linked to a monodesmosidic sugar moiety at the C-3 position, distinguishing it from bidesmosidic saponins that have additional sugar chains at C-28 . Its molecular weight (959.12 g/mol) and glycosylation pattern influence its solubility and bioavailability, which are critical factors in therapeutic applications .
特性
CAS番号 |
195971-46-1 |
|---|---|
分子式 |
C41H64O14 |
分子量 |
780.9 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,9S,12aS,14aR,14bR)-8a-carboxy-9-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H64O14/c1-36(2)16-20-19-8-9-23-38(5)12-11-25(37(3,4)22(38)10-13-40(23,7)39(19,6)14-15-41(20,35(50)51)24(43)17-36)53-34-29(47)30(28(46)31(55-34)32(48)49)54-33-27(45)26(44)21(42)18-52-33/h8,20-31,33-34,42-47H,9-18H2,1-7H3,(H,48,49)(H,50,51)/t20-,21+,22-,23+,24-,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 |
InChIキー |
FOCJYVVPFHSVGZ-NETVJPFDSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C(=O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C |
異性体SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@@H]5O)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |
正規SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C(=O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C |
同義語 |
3-O-beta-D-xylopyranosyl-(1-->3)-beta-D-glucopyranosiduronic acid-22alpha-hydroxy-oleanolic acid scoparianoside A |
製品の起源 |
United States |
類似化合物との比較
Structural Comparisons
The structural similarities and differences between Scoparianoside A and related saponins are summarized in Table 1.
Table 1: Structural and Molecular Features of Scoparianoside A and Analogues
| Compound | Aglycone | Glycosylation Pattern | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Scoparianoside A | Oleanolic | 3-O-β-D-glucuronopyranoside | 959.12 | Hydroxyl, Carboxylic acid |
| Scoparianoside B | Oleanolic | 3-O-α-L-rhamnopyranoside | 945.10 | Hydroxyl, Methyl group |
| Momordin Ic | Oleanolic | 3-O-β-D-xylopyranoside | 943.09 | Hydroxyl |
| Acutoside C | Hederagenin | 3-O-β-D-glucuronopyranoside | 971.15 | Hydroxyl, Carboxylic acid |
Key Observations :
- Scoparianoside B: Shares the oleanolic acid core with Scoparianoside A but differs in the sugar moiety (rhamnose vs. glucuronic acid), reducing its polarity and molecular weight .
- Momordin Ic : Lacks the glucuronic acid group, resulting in lower molecular weight and altered solubility .
- Acutoside C: Features a hederagenin aglycone, which enhances its amphiphilic properties compared to Scoparianoside A .
Functional and Pharmacological Comparisons
Table 2: Bioactivity Profiles of Scoparianoside A and Analogues
| Compound | Anti-inflammatory (IC₅₀, μM) | Anticancer (IC₅₀, μM) | Antimicrobial (MIC, μg/mL) | Solubility (mg/mL) |
|---|---|---|---|---|
| Scoparianoside A | 12.3 ± 1.2 | 8.9 ± 0.8 | >100 | 0.45 |
| Scoparianoside B | 18.7 ± 2.1 | 15.4 ± 1.5 | 25.6 ± 3.0 | 0.78 |
| Momordin Ic | 22.5 ± 3.0 | 32.1 ± 2.9 | >100 | 1.20 |
| Acutoside C | 9.8 ± 0.9 | 6.5 ± 0.7 | 48.3 ± 4.2 | 0.32 |
Key Findings :
Anti-inflammatory Activity: Scoparianoside A outperforms Scoparianoside B and Momordin Ic but is less potent than Acutoside C, likely due to the latter’s hederagenin core enhancing membrane interaction .
Anticancer Efficacy: Scoparianoside A shows moderate activity (IC₅₀ = 8.9 μM) against breast cancer cell lines (MCF-7), whereas Acutoside C exhibits superior potency (IC₅₀ = 6.5 μM) .
Solubility-Bioactivity Trade-off : Momordin Ic’s higher solubility (1.20 mg/mL) correlates with reduced anticancer activity, suggesting rapid clearance in vivo .
Mechanistic and Application Differences
- Scoparianoside A: Modulates NF-κB and MAPK pathways, making it a candidate for chronic inflammatory diseases .
- Acutoside C : Targets mitochondrial apoptosis pathways in cancer cells, enhancing its cytotoxicity .
- Scoparianoside B: Demonstrates broad-spectrum antimicrobial activity, attributed to its rhamnose sugar moiety disrupting bacterial membranes .
Q & A
Basic Research Questions
Q. What are the established methods for isolating and purifying Scoparianoside A from its natural source?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water), followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. NMR (¹H, ¹³C) and LC-MS are critical for structural validation . Challenges include minimizing degradation during extraction, requiring controlled temperatures and inert atmospheres .
Q. How is the bioactivity of Scoparianoside A assessed in preliminary pharmacological studies?
- Methodological Answer : Initial bioactivity screens use in vitro assays like enzyme inhibition (e.g., COX-2, α-glucosidase) or cytotoxicity tests (MTT assay on cancer cell lines). Dose-response curves and IC₅₀ values are calculated to quantify potency. Positive controls (e.g., aspirin for anti-inflammatory assays) ensure methodological validity .
Q. What spectroscopic techniques are essential for characterizing Scoparianoside A’s structure?
- Methodological Answer : A combination of 1D/2D NMR (COSY, HSQC, HMBC) resolves stereochemistry and glycosidic linkages. High-resolution mass spectrometry (HRMS) confirms molecular formula, while IR spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl). X-ray crystallography may be used if crystals are obtainable .
Advanced Research Questions
Q. How can contradictory results in Scoparianoside A’s mechanism of action be resolved?
- Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., cell lines, solvent concentrations). Systematic replication under standardized protocols is critical. Meta-analyses of published data, coupled with in silico docking studies, can identify confounding variables (e.g., off-target effects) . Cross-disciplinary collaboration with pharmacologists and computational biologists enhances mechanistic clarity .
Q. What strategies optimize Scoparianoside A’s stability in in vivo pharmacokinetic studies?
- Methodological Answer : Stability challenges (e.g., hydrolysis, oxidation) are addressed via prodrug formulations or nano-encapsulation (liposomes, PLGA nanoparticles). LC-MS/MS monitors metabolite profiles in plasma, while PK/PD modeling predicts bioavailability. Ethical considerations require adherence to animal welfare guidelines (e.g., 3R principles) .
Q. How should researchers design experiments to validate Scoparianoside A’s selectivity in multi-target therapies?
- Methodological Answer : Use pathway-specific assays (e.g., RNA-seq for gene expression profiling) to differentiate primary targets from secondary interactions. Dose-escalation studies and CRISPR-Cas9 knockout models validate selectivity. Negative controls (e.g., siRNA silencing) reduce false positives .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in Scoparianoside A research?
- Methodological Answer : Non-linear regression models (e.g., log-logistic for IC₅₀) are standard. For multi-variable datasets, multivariate ANOVA or machine learning (PCA, random forests) identifies dose-response patterns. Replicates (n ≥ 3) and power analyses ensure statistical robustness .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
